molecular formula C17H17N5OS2 B4058016 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4058016
M. Wt: 371.5 g/mol
InChI Key: WDOAXLLMOUCONV-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.08745253 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, has shown potential antitumor activity. These compounds were screened against various human tumor cell lines, highlighting the significance of incorporating benzothiazole and triazole derivatives for anticancer research. The process involved microwave-assisted synthesis, demonstrating the chemical versatility and potential therapeutic applications of compounds related to the specified chemical structure (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities of Triazole Compounds

Research on triazole compounds containing thioamide groups, similar to the chemical structure , has explored their antifungal and plant growth-regulating activities. The study emphasizes the role of triazole and thioamide functionalities in developing compounds with significant biological activities, suggesting a promising avenue for agricultural and antifungal applications (Liu et al., 2005).

Antimicrobial and Quantum Calculations

An investigation into the synthesis of novel sulphonamide derivatives, exploring reactions with nitrogen-based nucleophiles, demonstrated good antimicrobial activity. Computational calculations were carried out to support the experimental findings, providing insight into the potential of these compounds for antimicrobial applications. This research illustrates the importance of computational chemistry in complementing experimental studies for the development of new antimicrobial agents (Fahim & Ismael, 2019).

pKa Determination and Drug Precursor Synthesis

The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds and the determination of their acidity constants (pKa) have been explored. This study highlights the chemical and pharmaceutical relevance of benzothiazole and imidazole derivatives as drug precursors, contributing to the understanding of their physicochemical properties (Duran & Canbaz, 2013).

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c23-15(20-17-19-13-8-4-5-9-14(13)25-17)10-24-16-18-11-22(21-16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOAXLLMOUCONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NN(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.